molecular formula C11H15NO4S2 B5136989 methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate

methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate

Cat. No. B5136989
M. Wt: 289.4 g/mol
InChI Key: WJVQFPJROZFUHV-UHFFFAOYSA-N
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Description

Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. In

Mechanism of Action

Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate works by inhibiting the activity of BTK, ITK, and JAK3 kinases. BTK is a key regulator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cell lymphomas. ITK is involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells. JAK3 is involved in the signaling pathway of several cytokines, including interleukin-2, which is important for the proliferation of T-cells. By inhibiting these kinases, methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate disrupts the signaling pathways that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate has been shown to have potent inhibitory activity against BTK, ITK, and JAK3 kinases in biochemical assays. In preclinical studies, it has demonstrated efficacy in inhibiting the growth of several types of cancer cells. In addition, it has shown synergy with other cancer therapies, such as chemotherapy and immunotherapy. methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. It has also shown synergy with other cancer therapies, which makes it a promising candidate for combination therapy. However, there are also some limitations to using methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate in lab experiments. It has a relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, it has not yet been evaluated in clinical trials for the treatment of cancer, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the development of methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate. One potential direction is to evaluate its efficacy in clinical trials for the treatment of various types of cancer. Another direction is to explore its potential as a combination therapy with other cancer therapies, such as chemotherapy and immunotherapy. In addition, there is potential to modify the chemical structure of methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate to improve its solubility and pharmacokinetic properties. Finally, further research is needed to fully understand the safety and efficacy of methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate in humans.

Synthesis Methods

The synthesis of methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate involves a series of chemical reactions starting with 2-thiophenecarboxylic acid. The acid is first converted to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with piperidine to form the corresponding piperidinyl acid chloride. The piperidinyl acid chloride is then reacted with methylamine to form the final product, methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate. The overall yield of the synthesis is approximately 25%.

Scientific Research Applications

Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate has been shown to have potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases are involved in various signaling pathways that are important for the survival and proliferation of cancer cells. In preclinical studies, methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate has demonstrated efficacy in inhibiting the growth of several types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also shown synergy with other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

methyl 4-piperidin-1-ylsulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2/c1-16-11(13)10-7-9(8-17-10)18(14,15)12-5-3-2-4-6-12/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVQFPJROZFUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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